molecular formula C9H17BrO2 B1599719 Ethyl 5-bromo-2,2-dimethylpentanoate CAS No. 77858-42-5

Ethyl 5-bromo-2,2-dimethylpentanoate

Cat. No. B1599719
CAS RN: 77858-42-5
M. Wt: 237.13 g/mol
InChI Key: WTOZJVIKYIUYOQ-UHFFFAOYSA-N
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Description

Ethyl 5-bromo-2,2-dimethylpentanoate is a chemical compound with the molecular formula C9H17BrO2 and a molecular weight of 237.13 . It is used for research and development purposes .


Synthesis Analysis

The synthesis of Ethyl 5-bromo-2,2-dimethylpentanoate involves the reaction of ethyl isobutyrate and an organic base reagent in a continuous flow reactor . The ethyl isobutyrate lithium salt solution continuously reacts with 1, 5-dibromopentane in the continuous flow reactor . After a quenching operation, the substituted product of 7-bromo-2, 2-dimethylheptanoic acid ethyl ester is obtained through post-treatment .


Physical And Chemical Properties Analysis

Ethyl 5-bromo-2,2-dimethylpentanoate has a molecular weight of 237.13 . Unfortunately, the search results did not provide specific information about its physical and chemical properties such as density, boiling point, melting point, or flash point.

Safety And Hazards

Ethyl 5-bromo-2,2-dimethylpentanoate is used for research and development purposes and is not advised for medicinal, household, or other uses . In case of exposure, it is recommended to move the victim into fresh air, give oxygen if breathing is difficult, and consult a doctor immediately . If it comes into contact with skin or eyes, it should be washed off immediately with plenty of water and a doctor should be consulted .

properties

IUPAC Name

ethyl 5-bromo-2,2-dimethylpentanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H17BrO2/c1-4-12-8(11)9(2,3)6-5-7-10/h4-7H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WTOZJVIKYIUYOQ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C(C)(C)CCCBr
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H17BrO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40443452
Record name ethyl 2,2-dimethyl-5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

237.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 5-bromo-2,2-dimethylpentanoate

CAS RN

77858-42-5
Record name ethyl 2,2-dimethyl-5-bromopentanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40443452
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Synthesis routes and methods I

Procedure details

To a solution of 28.7 ml of diisopropylamine in 150 ml of tetrahydrofuran was added 126 ml of 1.6M n-butyllithium-hexane with stirring at -5° to 0° C. and the mixture was further stirred for 30 minutes. This reaction mixture was cooled to -78° C. and 26.7 ml of ethyl isobutyrate was added dropwise. The mixture was stirred for 1 hour, after which 41.8 g of 1,3-dibromopropane was added dropwise. The reaction mixture was stirred at -78° C. for 1 hour and then at room temperature for 2 hours. The mixture was then poured in aqueous solution of ammonium chloride and extracted with ethyl acetate. The extract was washed with water and dried. The solvent was then distilled off and the residue was subjected to vacuum distillation to provide 40.3 g of the title compound as colorless oil. b.p. 76°-78° C./0.27 mmHg
Quantity
28.7 mL
Type
reactant
Reaction Step One
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150 mL
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solvent
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26.7 mL
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reactant
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41.8 g
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reactant
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0 (± 1) mol
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reactant
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Synthesis routes and methods II

Procedure details

To a 0° C. solution of diisopropylamine (14.35 mL, 0.102 mol) in 70 mL of THF was added n-BuLi (68 mL, 0.102 mol). The mixture was stirred at 0˜5° C. for 30 min. After the mixture was cooled to −78° C., ethyl isobutyrate (13.7 mL, 0.102 mol, 1 eq.) was added drop wise and stirring was maintained at −78° C. for 1 h. 1,3-Dibromopropane (1.01 equiv, 10.5 mL) was added drop wise at −78° C. and stirring was maintained at −78° C. for 1 h. Reaction was then warmed up to 23° C. over 2 hrs. Reaction mixture was added to an aqueous NH4Cl solution and extracted with EtOAc. The organic layer was washed with 1N HCl and brine, dried over MgSO4, filtered and concentrated down to give 23 g of crude product. The residue was purified by silica gel chromatography (5% to 30% EtOAc in hexanes) to provide 17.4 g (73% yield) of ethyl 5-bromo-2,2-dimethylpentanoate 90.
Quantity
14.35 mL
Type
reactant
Reaction Step One
Quantity
68 mL
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reactant
Reaction Step One
Name
Quantity
70 mL
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solvent
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13.7 mL
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reactant
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10.5 mL
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reactant
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0 (± 1) mol
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Synthesis routes and methods III

Procedure details

To a solution of 28.7 ml of diisopropylamine in 150 ml of tetrahydrofuran being stirred, 126 ml of a 1.6 M solution of n-butyl lithium in hexane wasadded at -5° to 0° C., followed by stirring for 30 minutes. After the reaction mixture was cooled to -78° C. and 26.7 ml of ethyl isobutyrate was added dropwise to the mixture and stirred for 1 hour. 41.8 g of 1,3-dibromopropane was added dropwise to the reaction mixture. After stirring at -78° C. for 1 hour and then at room temperature (15° to 20° C.) for 2 hours, the reaction mixture was added to an aqueous solution of ammonium chloride and extracted with ethyl acetate. After the extract was washed with water and dried, the solvent was distilled off, and the residue was distilled under reduced pressure, to yield 40.3 g of the title compound in the form of a colorless oily substance.
Quantity
28.7 mL
Type
reactant
Reaction Step One
Quantity
150 mL
Type
solvent
Reaction Step One
[Compound]
Name
solution
Quantity
0 (± 1) mol
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reactant
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0 (± 1) mol
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26.7 mL
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41.8 g
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0 (± 1) mol
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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